

# Introduction: Understanding the Sterically Hindered Ketone

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## Compound of Interest

Compound Name: 2,2-Dimethylcyclohexanone

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**2,2-Dimethylcyclohexanone** is a fascinating and synthetically useful organic compound.[1][2] Identified by the CAS Registry Number 1193-47-1, this six-membered cyclic ketone is distinguished by the presence of two methyl groups on the carbon atom adjacent (in the alpha-position) to the carbonyl group.[3][4] This gem-dimethyl substitution imparts significant steric hindrance, a feature that profoundly governs its chemical reactivity and makes it a valuable building block in targeted organic synthesis.[5] Its utility has been demonstrated in the synthesis of complex molecules, including analogs of 9-cis-retinoic acid and selective Janus kinase (JAK) inhibitors for treating autoimmune diseases.[1]

This guide provides a comprehensive technical overview of **2,2-Dimethylcyclohexanone**, from its fundamental properties and synthesis to its spectroscopic signature, unique reactivity, and safe handling protocols.

## Core Chemical & Physical Properties

The physical and chemical properties of **2,2-Dimethylcyclohexanone** are foundational to its handling and application in experimental work. It is a colorless liquid at room temperature with a characteristic ketone odor.[1]

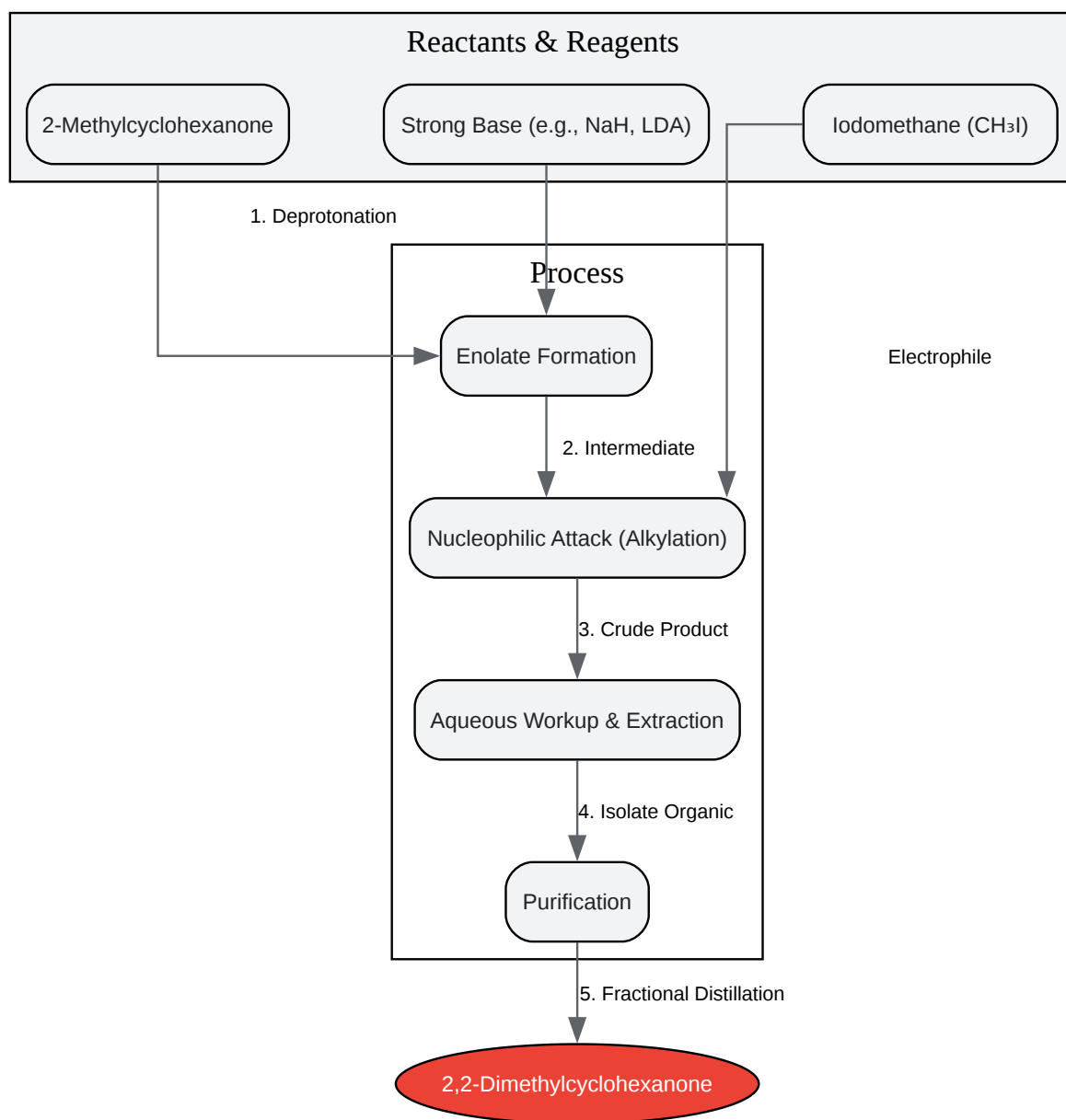
Property	Value	Source(s)
CAS Number	1193-47-1	[3][6]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O	[3][4][6]
Molecular Weight	126.20 g/mol	[4][7]
Appearance	Colourless liquid	[1]
Density	0.912 g/mL at 25 °C	[5][7]
Boiling Point	169-170 °C at 768 mmHg	[7][8]
Melting Point	-20 °C	[6][7]
Flash Point	50 °C (122 °F) - closed cup	[6][7]
Refractive Index (n <sub>20/D</sub> )	1.448	[6][7]
InChIKey	KNSPBSQWRKKAPI-UHFFFAOYSA-N	[3]
Canonical SMILES	CC1(C)CCCCC1=O	[3]

## Synthesis and Purification: A Protocol Grounded in Regioselectivity

The synthesis of **2,2-Dimethylcyclohexanone** is a classic example of controlling regioselectivity in enolate chemistry. A common and effective laboratory-scale method involves the exhaustive methylation of 2-methylcyclohexanone. The rationale behind this approach is that the initial methylation at the C-2 position is followed by a second methylation at the same carbon, driven by the reaction conditions.

### Synthetic Workflow: $\alpha,\alpha$ -Dimethylation

The process begins with the deprotonation of a less-substituted precursor, like 2-methylcyclohexanone, to form an enolate, which then acts as a nucleophile to attack an alkylating agent such as iodomethane.



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Caption: Synthetic workflow for **2,2-Dimethylcyclohexanone**.

## Experimental Protocol: Synthesis via Alkylation of 2-Methylcyclohexanone

This protocol describes a representative procedure. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon), as strong bases like sodium hydride are water-reactive.

- **Apparatus Setup:** Equip a flame-dried, three-necked round-bottomed flask with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a pressure-equalizing dropping funnel.
- **Base Suspension:** Under a positive pressure of nitrogen, charge the flask with sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) and anhydrous solvent (e.g., toluene or THF).
- **Enolate Formation:** While stirring, add a solution of 2-methylcyclohexanone (1.0 equivalent) in the anhydrous solvent dropwise to the NaH suspension at room temperature. The mixture may warm, and hydrogen gas will evolve. Stir the mixture at room temperature or with gentle heating until hydrogen evolution ceases, indicating complete formation of the sodium enolate.<sup>[5]</sup>
- **Alkylation:** Cool the reaction mixture in an ice bath. Add iodomethane (2.5 equivalents) dropwise via the dropping funnel at a rate that maintains the internal temperature below 20 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until TLC/GC analysis indicates the disappearance of the starting material.
- **Quenching:** Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl) to neutralize any unreacted base.
- **Workup and Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>).<sup>[9]</sup>
- **Purification:** Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil contains the desired product along with potential byproducts (like 2,6-dimethylcyclohexanone) and unreacted starting materials.<sup>[9][10]</sup> Purify the crude product by fractional distillation under reduced pressure to obtain pure **2,2-dimethylcyclohexanone**.<sup>[9]</sup>

## Spectroscopic Analysis and Structural Validation

The identity and purity of **2,2-Dimethylcyclohexanone** are unequivocally confirmed through a combination of spectroscopic techniques. The data available from resources like SpectraBase provide a clear signature for its structure.[\[11\]](#)[\[12\]](#)

Spectroscopic Technique	Key Features and Interpretation
<sup>1</sup> H NMR	The spectrum lacks a proton at the α-carbon (C2), a key indicator of disubstitution. The two methyl groups appear as a sharp singlet (6H) around δ 1.0-1.2 ppm. The remaining ring protons (8H) appear as a complex multiplet between δ 1.6-2.5 ppm.
<sup>13</sup> C NMR	A characteristic quaternary carbon signal appears around δ 45-50 ppm (C2). The carbonyl carbon (C=O) gives a signal downfield, typically > δ 210 ppm. <a href="#">[13]</a> The two equivalent methyl carbons resonate at approximately δ 25 ppm.
Infrared (IR) Spectroscopy	A strong, sharp absorption band is observed in the range of 1705-1715 cm <sup>-1</sup> , which is characteristic of the C=O stretching vibration in a six-membered cyclic ketone. <a href="#">[13]</a>
Mass Spectrometry (MS)	The electron ionization (EI) mass spectrum shows a molecular ion (M <sup>+</sup> ) peak at m/z = 126. <a href="#">[4]</a> Key fragmentation patterns arise from the loss of methyl (M-15, m/z = 111) and propyl (M-43, m/z = 83) groups, and McLafferty rearrangement products.

## Chemical Reactivity: The Influence of Steric Hindrance

The gem-dimethyl group at the C2 position is the dominant structural feature controlling the reactivity of **2,2-Dimethylcyclohexanone**. This steric bulk creates a highly hindered

environment around the carbonyl group and dictates the regiochemistry of enolate formation.

## Enolate Formation and Subsequent Reactions

Unlike its less substituted analog, cyclohexanone, **2,2-Dimethylcyclohexanone** can only form an enolate on one side of the carbonyl group—at the C6 position. The C2 position is blocked as it is a quaternary, non-enolizable center. This removes any ambiguity in reactions that proceed via an enolate intermediate, making it a predictable and valuable substrate.

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